5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,3,4-trichlorophenyl)pyrazole

説明

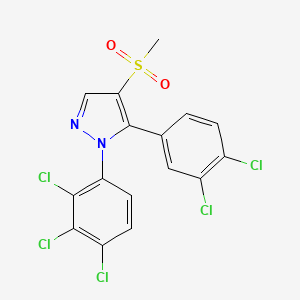

5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,3,4-trichlorophenyl)pyrazole is a polysubstituted pyrazole derivative characterized by three distinct functional groups:

- Position 1: A 2,3,4-trichlorophenyl group, contributing significant lipophilicity and steric bulk.

- Position 4: A methylsulfonyl (-SO₂CH₃) group, a strong electron-withdrawing substituent that enhances stability and influences electronic distribution.

- Position 5: A 3,4-dichlorophenyl group, further increasing halogenated aromatic interactions.

特性

IUPAC Name |

5-(3,4-dichlorophenyl)-4-methylsulfonyl-1-(2,3,4-trichlorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl5N2O2S/c1-26(24,25)13-7-22-23(12-5-4-10(18)14(20)15(12)21)16(13)8-2-3-9(17)11(19)6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOCXZHWGGSPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N(N=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl5N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,3,4-trichlorophenyl)pyrazole is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and various biological activities supported by recent research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 470.59 g/mol. The synthesis typically involves multi-step organic reactions, including the reaction of 3,4-dichlorophenylhydrazine with 2,4,6-trichlorobenzoyl chloride to form a hydrazone intermediate that cyclizes under acidic conditions to yield the pyrazole ring .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of multiple chlorinated phenyl groups enhances its reactivity and binding affinity to molecular targets. This interaction can inhibit normal physiological functions of the target molecules, leading to various biological effects including anti-inflammatory and anticancer activities .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro tests demonstrated that certain derivatives achieved up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting their potential as anti-inflammatory agents in cancer therapy .

Antimicrobial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at effective levels. Additionally, antifungal activity was noted against pathogenic fungi such as Candida species and Mycobacterium tuberculosis, indicating its broad-spectrum efficacy .

Case Studies

- Anticancer Activity : A study involving derivatives of pyrazole showed significant inhibition of cancer cell lines. Notably, one derivative exhibited a 76% reduction in IL-6 levels at a concentration of 10 µM compared to standard treatments like dexamethasone .

- Antimicrobial Efficacy : In vitro tests on synthesized pyrazole carboxamides revealed notable antifungal activity against five phytopathogenic fungi. The compound's structure allowed it to effectively disrupt fungal cell walls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Contains multiple chlorinated phenyl groups | Anti-inflammatory, anticancer | High reactivity due to chlorination |

| 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-phenylpyrazole | Lacks trichlorophenyl group | Moderate anti-inflammatory | Less reactive due to fewer halogens |

| 5-(3,4-Dichlorophenyl)-4-methylsulfonyl-1-(2,4-dichlorophenyl)pyrazole | Fewer chlorine atoms | Limited biological activity | Reduced binding affinity compared to trichlorinated variant |

科学的研究の応用

5-(3,4-Dichlorophenyl)-4-(methylsulfonyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole is a chemical compound with the molecular formula C16H9Cl5N2O2S and a molecular weight of 470.58486 . It is also known as 5-(3,4-dichlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazol-4-yl methyl sulfone .

Scientific Research Applications

While specific applications and case studies for 5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole are not detailed in the provided search results, the broader research context of pyrazole derivatives highlights potential applications . Pyrazole compounds have demonstrated a diverse array of pharmacological activities, including anti-inflammatory, antipyretic, analgesic, and anticancer properties .

Pyrazole Derivatives as CDK2 Inhibitors

Pyrazole derivatives have been explored for anticancer effects, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2) . CDK2 is involved in cell cycle regulation, making it a target for cancer therapy .

- Anticancer Activity: Some synthesized pyrazolo-pyrimidine analogs have shown antitumor activities . For example, one derivative, St.1, demonstrated high activity against MCF-7 and K-562 cancer cell lines with potent inhibitory activity against CDK2/cyclin E, and was found to be non-toxic to normal cells .

- Cell Cycle Arrest and Apoptosis: Certain pyrazolo-pyridine derivatives induce cell cycle arrest and apoptosis in cancer cell lines . For instance, compounds St.4 and St.5 exhibited cytotoxicity against MCF-7 and HCT116 cell lines, with St.4 causing S phase arrest in Hela cells and St.5 inducing G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells .

- CDK2 and COX-2 Inhibition: Pyrazole-triaryl derivatives have been investigated as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes . Derivatives with a methylsulfonyl group could potentially be developed as effective inhibitors of CDK2 and COX-2, possessing anticancer properties .

Other Potential Applications

Given the presence of dichlorophenyl and trichlorophenyl groups in the compound, it might also be relevant in the context of other chemical compounds such as:

類似化合物との比較

Table 1: Substituent Profiles of Pyrazole Derivatives

*EWG = Electron-withdrawing group

Key Observations :

- Halogenation : The target compound’s 2,3,4-trichlorophenyl group provides greater steric hindrance and lipophilicity compared to fipronil’s trifluoromethyl-substituted phenyl group .

- Planarity : Unlike the near-planar structures of fluorophenyl-substituted pyrazolines in , the trichlorophenyl and methylsulfonyl groups in the target compound likely reduce planarity, affecting intermolecular interactions .

Table 2: Functional Properties of Pyrazole Derivatives

*LogP = Octanol-water partition coefficient (lipophilicity estimator).

Key Observations :

- Lipophilicity : The target compound’s high LogP (predicted) due to trichlorophenyl groups may enhance membrane permeability but could also increase bioaccumulation risks compared to less halogenated analogs .

- Stability : The methylsulfonyl group likely confers greater oxidative stability than sulfinyl (fipronil) or phosphate (Gardona) groups, aligning with trends in agrochemical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。